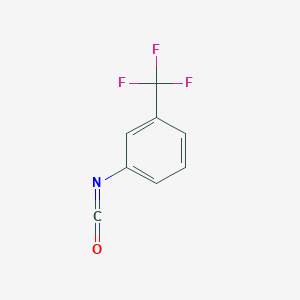

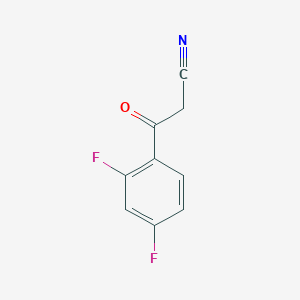

3-(2,4-Difluorophenyl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Difluorophenyl)-3-oxopropanenitrile (DFPOPN) is an organic compound that has been widely studied due to its unique properties and potential applications. It is a colorless solid that is soluble in polar organic solvents and has a melting point of 95°C. DFPOPN has been studied for its potential use in a variety of scientific research applications, including drug delivery, biocatalysis, and bioprocessing.

Applications De Recherche Scientifique

Antifungal Drug Derivative

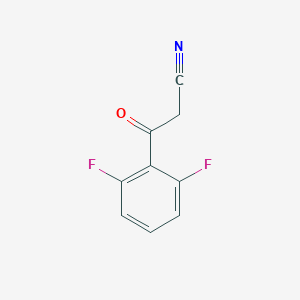

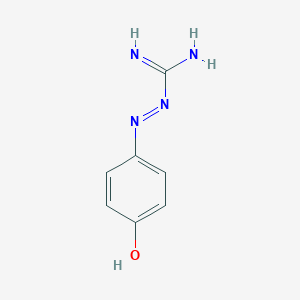

“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is structurally similar to Voriconazole (VN), a well-known antifungal drug used to treat several fungal infections such as aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis . A derivative of VN, the 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO), has been synthesized . This compound results from the photoredox-catalyzed hydroxymethylation of VN, affording a hydroxymethylated derivative (VN-CH2OH), followed by oxidation of the former CH2OH group . The introduction of a formyl group in VN structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .

Late-stage Functionalization

The compound can be used in late-stage functionalization, a strategy that allows for the modification of complex molecules at the final stages of their synthesis . This is particularly useful in drug discovery and development, where slight modifications to a molecule can significantly alter its biological activity .

Photoredox Reactions

The compound has been involved in photoredox reactions, which are light-driven processes that can be used to create new chemical bonds . In the case of VN-CHO, a photoredox-catalyzed hydroxymethylation reaction was used to introduce a hydroxymethyl group into the molecule .

Oxidation Reactions

The compound has been used in oxidation reactions. For example, an excess of MnO2 in ethyl acetate was used to oxidize the hydroxymethyl group of VN-CH2OH to a formyl group, resulting in the formation of VN-CHO .

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOQJCDNMJJLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501810 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

CAS RN |

71682-95-6 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.